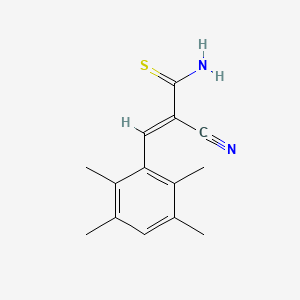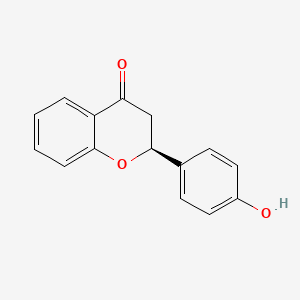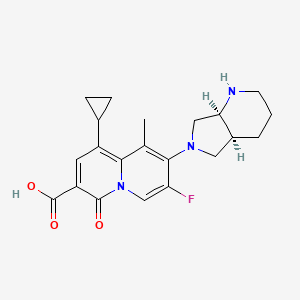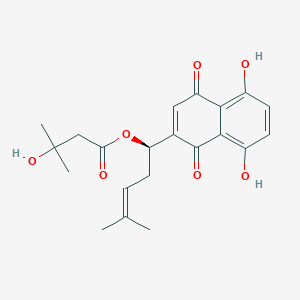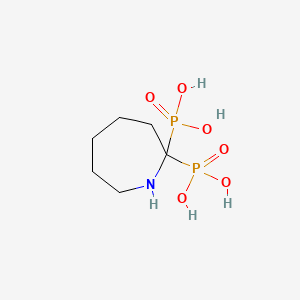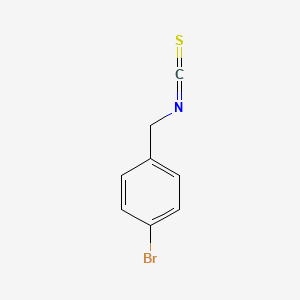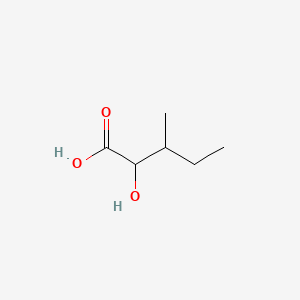
2-Hydroxy-3-methylpentanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The stereoselective synthesis of related compounds, such as 4-amino-3-hydroxy-2-methylpentanoic acids, has been achieved through methods like crotylboration of N-Boc-l-alaninal, enabling the assignment of stereochemistry to specific derivatives found in marine toxins and antibiotics (Giordano, Spinella, & Sodano, 1999). Additionally, stereoselective aldol reactions have been employed to produce compounds like (R)-3-hydroxy-4-methylpentanoic acid, showcasing the methodology's effectiveness in achieving high yields and enantiomeric purity (Braun & Gräf, 2003).
Molecular Structure Analysis
The crystal structure of new polymorphs of (2S,3S)-2-amino-3-methylpentanoic acid has been determined, providing insights into the spatial arrangement and hydrogen bonding patterns critical for understanding the molecular structure of closely related compounds (Curland, Meirzadeh, & Diskin‐Posner, 2018).
Chemical Reactions and Properties
Research has focused on the reactivity and transformation of similar compounds under various conditions. For instance, the study of 3-Methylpentanoic acid reactions, such as alkylation and decarboxylation, sheds light on potential pathways for chemical modifications and derivative synthesis (Vliet, Marvel, & Hsueh, 2003).
Physical Properties Analysis
The physical properties of 2-Hydroxy-3-methylpentanoic acid and its derivatives, including solubility, phase behavior, and temperature-dependent transitions, are crucial for applications in materials science and engineering. Techniques like differential scanning calorimetry and novel methods for glass transition determination have been applied to related compounds, offering valuable data on physical state and stability (Dette, Qi, Schröder, Godt, & Koop, 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity with different reagents, and participation in coordination compounds, have been explored through various studies. For example, the synthesis and properties of uranyl hybrids constructed with carboxylic acids demonstrate the interaction of similar molecules with metal ions, highlighting their chemical versatility and potential for creating complex structures (Yang, Dang, Wang, Tian, Pan, & Sun, 2013).
Wissenschaftliche Forschungsanwendungen
Wine Aroma Compounds Analysis : 2-Hydroxy-3-methylpentanoic acid has been identified as a precursor to relevant wine aroma compounds. A method for its quantitative determination in wine and other alcoholic beverages has been developed, indicating its role in sensory effects related to wine taste and aroma (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis in Marine Toxins and Antibiotics : This compound has been synthesized as part of the study of marine toxins like janolusimide and antibiotics like bleomycin A2. Its stereochemistry was important for understanding these substances (Giordano, Spinella, & Sodano, 1999).
Erythromycin Polyketide Synthase Research : The stereoisomers of 2-Hydroxy-3-methylpentanoic acid have been synthesized for research into the substrate selectivity of polyketide synthase (PKS) domains. This has implications in the study of erythromycin and similar antibiotics (Harris et al., 1998).
Synthesis of Antimetabolites : This compound has been involved in the synthesis of antimetabolites like N5-hydroxy-2-methylornithine, which have potential implications in pharmaceutical research (Maehr & Leach, 1978).
Optically Active Compound Synthesis : Research has focused on synthesizing optically active forms of 2-Hydroxy-3-methylpentanoic acid for applications in creating macrocyclic trichothecenes, which are of interest due to their bioactive properties (Herold, Mohr, & Tamm, 1983).
Antibacterial Compound Discovery : A compound from Siegesbeckia glabrescens, containing a 2-Hydroxy-3-methylpentanoic acid unit, exhibited specific antibacterial activity against Gram-positive bacteria, highlighting its potential in antimicrobial research (Kim et al., 2012).
Eigenschaften
IUPAC Name |
2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862016 | |
| Record name | 2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methylpentanoic acid | |
CAS RN |
488-15-3 | |
| Record name | 2-Hydroxy-3-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



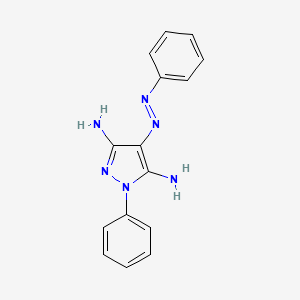
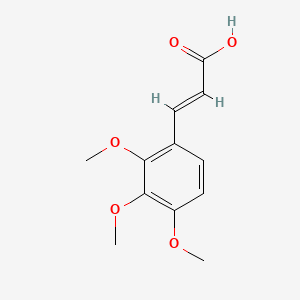
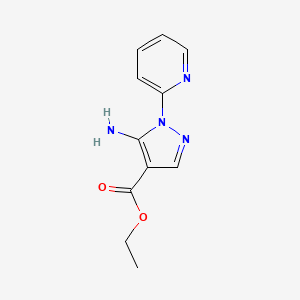
![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)
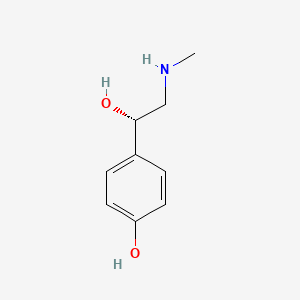
![[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)
